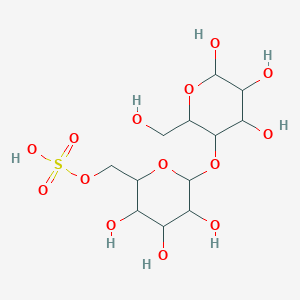![molecular formula C13H8Cl3N3OS B12072189 N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 247060-78-2](/img/structure/B12072189.png)
N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is a complex organic compound characterized by the presence of multiple chlorine atoms and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trichloroacrylonitrile with a pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the pyridinylthio group, often using thiol reagents and additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- involves its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and pyridine rings allows for strong interactions with various molecular targets, potentially disrupting cellular processes and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenamide, 2,3,3-trichloro-N-[[(3,5-dichloro-2-pyridinyl)amino]carbonyl]-
- 3,3,3-Trichloro-1-nitroprop-1-ene
Uniqueness
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
247060-78-2 |
|---|---|
Fórmula molecular |
C13H8Cl3N3OS |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
2,3,3-trichloro-N-(6-pyridin-2-ylsulfanylpyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-11(12(15)16)13(20)19-8-4-5-10(18-7-8)21-9-3-1-2-6-17-9/h1-7H,(H,19,20) |
Clave InChI |
KNJGVCXGEZXRID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)





![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)


